molecular formula C12H12BrN B13182477 8-bromo-2,3,4,9-tetrahydro-1H-carbazole

8-bromo-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B13182477
M. Wt: 250.13 g/mol
InChI Key: HUMKFGVHEYKRPT-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole. It is a heterocyclic compound with a molecular formula of C12H12BrN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. One common method is the reaction of 2,3,4,9-tetrahydro-1H-carbazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the bromine and any by-products .

Mechanism of Action

The mechanism of action of 8-bromo-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine substituent can enhance the compound’s binding affinity and specificity for its target . The exact pathways involved would vary based on the specific biological or chemical context .

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

8-bromo-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C12H12BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2

InChI Key

HUMKFGVHEYKRPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br

Origin of Product

United States

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